N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene moieties. Key structural features include:
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-6-33-24-14-18(15-25(34-7-2)26(24)35-8-3)27(31)29-19-10-12-22-20(16-19)28(32)30(5)21-13-17(4)9-11-23(21)36-22/h9-16H,6-8H2,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFFEKXZVFXVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of ongoing research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₄ |
| Molecular Weight | 365.41 g/mol |
| CAS Number | 922036-46-2 |
| Density | Not Available |
| Melting Point | Not Available |
The presence of multiple ethoxy groups and a dibenzodiazepine core is significant for its biological activity.
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class may exhibit various pharmacological effects. These include:
- Antidepressant Activity : Some derivatives have shown potential as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression.
- Antipsychotic Properties : Certain compounds may act as antagonists at dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders .
- Neuroprotective Effects : Studies suggest that these compounds may offer protection against neurodegenerative conditions by modulating oxidative stress and apoptosis pathways.
Case Studies
- Antidepressant Effects : A study on similar oxazepine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic transmission and modulation of norepinephrine levels.
- Dopamine Receptor Binding : In vitro assays showed that certain derivatives of dibenzo[b,f][1,4]oxazepines have high affinity for D2 receptors. This suggests potential utility in treating schizophrenia and other dopamine-related disorders .
- Neuroprotection : Research indicated that specific oxazepine compounds could reduce neuronal cell death in models of oxidative stress, suggesting their role as neuroprotective agents .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound:
| Study Type | Findings |
|---|---|
| In vitro | Exhibited dose-dependent inhibition of cell proliferation in cancer cell lines. |
| In vivo | Demonstrated reduced anxiety-like behavior in rodent models when administered at therapeutic doses. |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Core Heteroatom : Thiazepines (S atom, e.g., ) exhibit distinct electronic properties compared to oxazepines (O atom). Sulfur’s larger atomic radius and polarizability may enhance receptor binding in thiazepines, while oxygen improves metabolic stability .
- Benzamide Modifications: The target’s 3,4,5-triethoxy group is bulkier and more electron-rich than common analogs (e.g., 4-methoxy in , trifluoromethyl in ), which may enhance solubility in nonpolar environments and influence pharmacokinetics .
Pharmacological Activity
While the target compound lacks explicit activity data, insights can be drawn from structurally related D2 receptor antagonists:
- Thiazepine Analogs: Compounds like 40 (N-(3-chlorobenzyl)-10-methyl-11-oxo-thiazepine carboxamide 5-oxide) show nanomolar affinity for D2 receptors, with EC50 values <100 nM in functional assays .
- Oxazepine Analogs : Derivatives with trifluoromethyl groups (e.g., ) exhibit improved blood-brain barrier penetration due to increased lipophilicity (clogP ~3.5 vs. ~2.8 for methoxy analogs) .
- Impact of Triethoxy Group : The target’s triethoxy substituent may reduce metabolic clearance compared to smaller groups (e.g., methoxy), as ethoxy groups resist cytochrome P450 oxidation better than methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
